Citric acid trisodium salt hydrate, dnase, rnase and protease free, for molecular biology
Overview
Description
Citric acid trisodium salt hydrate is a product used in molecular biology . It is a white crystalline powder or crystal with a molecular formula of C6H5Na3O7 . It is DNAse, RNAse, and protease-free, making it suitable for use in molecular biology applications .
Molecular Structure Analysis
The IUPAC name for this compound is trisodium 2-hydroxypropane-1,2,3-tricarboxylate . The molecular structure can be represented by the SMILES string [Na+].[Na+].[Na+].OC(CC([O-])=O)(CC([O-])=O)C([O-])=O .Physical And Chemical Properties Analysis
Citric acid trisodium salt hydrate appears as a white crystalline powder or crystals . It has a molecular weight of 276.083 g/mol . The compound is soluble in water . It has a melting point of >300.0°C and a pH of 7 to 9 in a 5% aqueous solution .Scientific Research Applications
Therapeutic Efficacy in Oral Rehydration Solutions
Citric acid trisodium salt hydrate has been investigated for its effectiveness in oral rehydration salts (ORS), offering an alternative to sodium bicarbonate. A study demonstrated its success in treating dehydration in children with cholera and infantile diarrhea, indicating that ORS solutions containing trisodium citrate are as effective as those with sodium bicarbonate in rehydrating and correcting acidosis, with the added advantage of a longer shelf-life in hot and humid climates (I. Mr, 1986).
Anticoagulation in Continuous Renal Replacement Therapy
Trisodium citrate is utilized as an effective anticoagulant in continuous renal replacement therapy (CRRT), avoiding the need for systemic heparinization. This application demonstrates the compound's ability to maintain anticoagulation and prevent clotting in the dialysis circuit, reducing the risk of bleeding complications in critically ill patients (A. Tolwani et al., 2001).
Gastric Emptying Studies
Citric acid trisodium salt hydrate has been used in studies investigating the gastric emptying process. It was found that solutions containing trisodium citrate have a measurable effect on the rate of gastric emptying, contributing to our understanding of digestive processes and the impact of different substances on gastric motility (L. Erskine & J. N. Hunt, 1981).
Cough Reflex Testing
The compound has also been employed in research to study the cough reflex. Citric acid, used as a tussive agent, helps in comparing the cough response between different acids and investigating the underlying mechanisms of cough stimulation. This research provides insights into how various substances can trigger coughing, which is crucial for understanding respiratory conditions (C. H. Wong et al., 1999).
Preventing Catheter-Related Infections
A clinical trial compared trisodium citrate with heparin as a catheter-locking solution in hemodialysis patients, highlighting its role in reducing catheter-related infections and thrombosis without significant side effects. This application underscores trisodium citrate's potential in enhancing patient care by preventing complications associated with long-term catheter use (M. Weijmer et al., 2005).
Safety And Hazards
The compound causes serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection . If it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIDNTKRVKSLDB-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Na3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040781 | |
Record name | Sodium citrate tribasic hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
SOLID IN VARIOUS FORMS. | |
Record name | SODIUM CITRATE PENTAHYDRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: good | |
Record name | SODIUM CITRATE PENTAHYDRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Trisodium citrate pentahydrate | |
CAS RN |
6858-44-2 | |
Record name | Sodium citrate tribasic hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:6:11) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM CITRATE PENTAHYDRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.